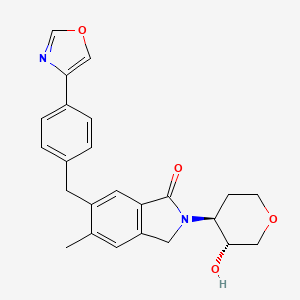![molecular formula C29H28ClN7OS B1193491 (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLC4101431 is a potent SphK2 inhibitor (Ki = 90 nM, 100-fold SphK2 selectivity).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Research on compounds structurally similar to (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium has shown promising antimicrobial and anticancer activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that these compounds displayed good to moderate activity against several microbes. Similarly, Yakantham et al. (2019) designed and synthesized 1,2,4-oxadiazole derivatives, which demonstrated good to moderate anticancer activity on various human cancer cell lines. These findings indicate the potential of such compounds in the development of new antimicrobial and anticancer agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009); (Yakantham, Sreenivasulu, & Raju, 2019).
Tuberculostatic Activity
A study by Foks et al. (2004) on phenylpiperazineacetic hydrazide derivatives, which share structural similarity with the compound , demonstrated significant tuberculostatic activity. This suggests that such compounds could be explored further for their potential in treating tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Biochemical and Electrophysiological Characterization
A research by Malherbe et al. (2009) on almorexant, a compound with a structural component similar to the (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium, provided insights into its binding affinity and kinetics on human orexin receptors. This study highlights the importance of understanding the biochemical and pharmacological profiles of such compounds, which could be crucial in their application in sleep-related disorders (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).
Propriétés
Nom du produit |
(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium |
|---|---|
Formule moléculaire |
C29H28ClN7OS |
Poids moléculaire |
558.101 |
Nom IUPAC |
(S)-(2-((3-(4-((4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)(amino)methaniminium chloride |
InChI |
InChI=1S/C29H27N7OS.ClH/c30-28(31)36-16-4-7-24(36)17-26-34-27(35-37-26)22-12-14-23(15-13-22)32-29-33-25(18-38-29)21-10-8-20(9-11-21)19-5-2-1-3-6-19;/h1-3,5-6,8-15,18,24H,4,7,16-17H2,(H3,30,31)(H,32,33);1H/t24-;/m0./s1 |
Clé InChI |
WVHXWAZCJVDGOD-JIDHJSLPSA-N |
SMILES |
NC(N1CCC[C@H]1CC2=NC(C3=CC=C(NC4=NC(C5=CC=C(C6=CC=CC=C6)C=C5)=CS4)C=C3)=NO2)=[NH2+].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SLC4101431; SLC-4101431; SLC 4101431. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)

